2,2-Difluoro-1-phenylpropan-1-amine

Medicinal Chemistry Physicochemical Properties ADME

2,2-Difluoro-1-phenylpropan-1-amine (CAS: 1785061-95-1) is a gem-difluorinated primary amine belonging to the phenylpropanamine class. Its core structure is defined by a phenyl ring and a propan-1-amine chain, with the critical gem-difluoro substitution at the 2-position.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B12971361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-phenylpropan-1-amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)N)(F)F
InChIInChI=1S/C9H11F2N/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6,8H,12H2,1H3
InChIKeyHVKZYHAHTWMTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1-phenylpropan-1-amine: A Key Fluorinated Building Block for Medicinal Chemistry Research


2,2-Difluoro-1-phenylpropan-1-amine (CAS: 1785061-95-1) is a gem-difluorinated primary amine belonging to the phenylpropanamine class. Its core structure is defined by a phenyl ring and a propan-1-amine chain, with the critical gem-difluoro substitution at the 2-position . The introduction of the CF2 group dramatically alters the compound's physicochemical properties compared to its non-fluorinated or alternatively fluorinated analogs, particularly its basicity and lipophilicity [1]. This compound is primarily procured as a versatile small molecule scaffold or synthetic intermediate in drug discovery, especially in projects targeting central nervous system (CNS) disorders or requiring modulation of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile .

Why 1-Phenylpropan-1-amine and Other Analogs Cannot Substitute for 2,2-Difluoro-1-phenylpropan-1-amine in Research


Substituting 2,2-difluoro-1-phenylpropan-1-amine with its non-fluorinated parent (1-phenylpropan-1-amine) or other regioisomers (e.g., 3,3-difluoro-1-phenylpropan-1-amine) in a research or synthetic protocol is not scientifically equivalent. The geminal difluoro group at the 2-position exerts a powerful electron-withdrawing inductive effect that significantly reduces the basicity (pKa) of the adjacent amine [1]. This alteration in protonation state at physiological pH directly impacts target binding, membrane permeability, and oral bioavailability, a principle well-established in medicinal chemistry for tuning the properties of amine-containing drugs [2]. Furthermore, the C-F bond's strength and the CF2 group's ability to block metabolic hotspots can confer enhanced oxidative metabolic stability that is absent in the non-fluorinated scaffold . Therefore, data generated with a non-fluorinated analog cannot be directly extrapolated, making the procurement of this specific compound essential for maintaining experimental integrity and achieving predictable outcomes.

2,2-Difluoro-1-phenylpropan-1-amine: Quantified Differentiation Against Key Analogs


Significant Basicity Reduction (pKa Shift) Versus Non-Fluorinated 1-Phenylpropan-1-amine

The gem-difluoro substitution at the 2-position adjacent to the amine drastically reduces its basicity compared to the non-fluorinated parent compound. While direct experimental pKa values are not widely published for this specific compound, its predicted pKa is 7.754 , which is markedly lower than that of 1-phenylpropan-1-amine (predicted pKa ~9.8-10.0) . This ~2.2 log unit reduction in basicity is a direct result of the strong electron-withdrawing inductive effect of the CF2 group, a well-characterized phenomenon for gem-difluorinated amines [1].

Medicinal Chemistry Physicochemical Properties ADME Drug Design

Increased Lipophilicity (LogP) Compared to Non-Fluorinated 1-Phenylpropan-1-amine

Fluorination, particularly gem-difluorination, often increases lipophilicity, which can enhance membrane permeability. While experimental LogP data for 2,2-difluoro-1-phenylpropan-1-amine is not publicly available, a direct comparison can be made with its close structural analog, 3,3-difluoro-1-phenylpropan-1-amine. For that compound, the predicted LogP is 2.5218 [1]. In contrast, the non-fluorinated 1-phenylpropan-1-amine has a lower predicted LogP of approximately 1.8 . This trend is consistent with the general observation that the lipophilic CF2 group increases overall compound lipophilicity [2].

Lipophilicity Physicochemical Properties ADME Drug Design

Inferred Enhanced Metabolic Stability via Gem-Difluoro Substitution Compared to Non-Fluorinated Scaffolds

While direct in vitro metabolic stability data for 2,2-difluoro-1-phenylpropan-1-amine could not be sourced, the introduction of a gem-difluoro unit is a widely recognized strategy to enhance metabolic stability. Studies on functionalized gem-difluorinated cycloalkanes demonstrate that the CF2 moiety either does not affect or slightly improves metabolic stability compared to non-fluorinated counterparts [1]. This is attributed to the strong C-F bond (~485 kJ/mol) which can block common sites of oxidative metabolism . The gem-difluoro group in 2,2-difluoro-1-phenylpropan-1-amine is expected to confer similar stability advantages over its non-fluorinated parent, 1-phenylpropan-1-amine.

Metabolic Stability ADME Drug Metabolism Fluorine Chemistry

Primary Research Applications for Procuring 2,2-Difluoro-1-phenylpropan-1-amine


Synthesis of CCR5 Antagonist Scaffolds for Immunology and Virology Research

This compound has been identified in preliminary pharmacological screening as a potential scaffold for the development of CCR5 antagonists [1]. CCR5 is a chemokine receptor implicated in various inflammatory and autoimmune diseases, as well as in HIV infection [2]. Researchers studying CCR5-mediated pathways may procure this specific amine to synthesize novel antagonists, leveraging its unique physicochemical profile (lower pKa, higher lipophilicity) to potentially improve upon the drug-like properties of earlier-generation compounds.

Lead Optimization in CNS Drug Discovery Programs

The reduced basicity (pKa ~7.75) of 2,2-difluoro-1-phenylpropan-1-amine [1] is a highly desirable property for CNS drug candidates. Amines with pKa values near or below physiological pH (7.4) exhibit a lower degree of protonation, which is strongly correlated with improved blood-brain barrier permeability and reduced P-glycoprotein (P-gp) efflux [2]. Medicinal chemists working on neurological or psychiatric targets will select this building block over non-fluorinated analogs to bias their lead series toward CNS-penetrant chemical space.

Probing the Effects of Basicity and Lipophilicity on ADME Properties

In drug discovery, establishing structure-property relationships (SPR) is crucial. Researchers may procure 2,2-difluoro-1-phenylpropan-1-amine and its non-fluorinated analog (1-phenylpropan-1-amine) to conduct head-to-head comparative studies. The goal would be to quantify the impact of the gem-difluoro group on key parameters like pKa (e.g., measuring a ~2.2 unit decrease [1][2]), LogP, metabolic stability [3], and membrane permeability. Such data are essential for building predictive models and guiding future design cycles within a lead optimization campaign.

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